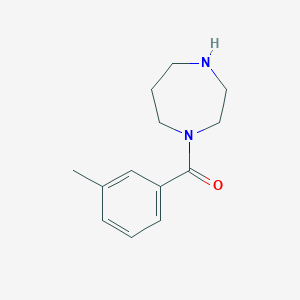

1-(3-Methylbenzoyl)-1,4-diazepane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

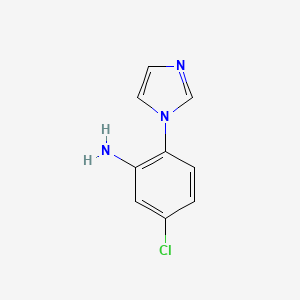

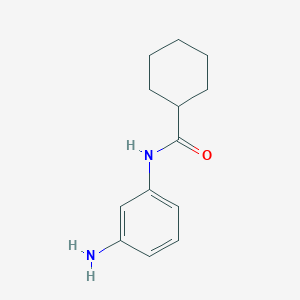

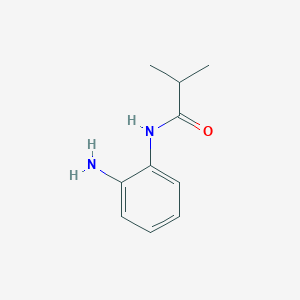

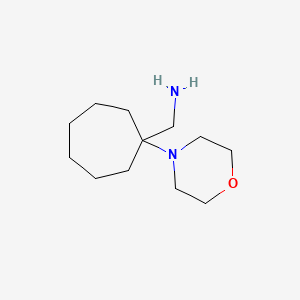

1-(3-Methylbenzoyl)-1,4-diazepane is a chemical compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms. These compounds are of significant interest in medicinal chemistry due to their potential pharmacological properties.

Synthesis Analysis

The synthesis of diazepane derivatives has been explored in various studies. For instance, a practical synthesis of a related compound, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, was established for the production of the Rho–kinase inhibitor K-115, demonstrating the relevance of diazepanes in drug development . Another study reported the solid-phase synthesis of 1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-ones, which are structurally related to 1-(3-Methylbenzoyl)-1,4-diazepane, using polymer-supported 1,2-diaminoethane and 4-chloro-2-fluoro-5-nitrobenzoic acid as key synthons . Additionally, a user-friendly stereoselective one-pot synthesis of 1,4-diazepane derivatives was achieved through a multicomponent reaction involving 1,3-dicarbonyls, 1,2-diamines, and aromatic aldehydes .

Molecular Structure Analysis

The molecular structure of diazepane derivatives has been characterized in several studies. For example, the crystal structure of 3-phenyl-11-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one was determined by X-ray single-crystal diffraction, providing insights into the conformation and stereochemistry of such compounds . Similarly, the synthesis and structural characterization of six 1,4-diazepanes were reported, with crystal structure analysis revealing that the seven-membered ring adopts a twisted chair conformation .

Chemical Reactions Analysis

The reactivity of diazepane derivatives has been explored in various contexts. For instance, the synthesis of 11-substituted 3,3-dimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-ones involved dehydrative cyclization, showcasing the potential for functionalization at specific positions on the diazepane ring . Another study described the synthesis of new 3-(furan-2-yl)-substituted dibenzo-diazepin-1-one derivatives, highlighting the versatility of diazepane scaffolds in generating diverse chemical entities .

Physical and Chemical Properties Analysis

The physical and chemical properties of diazepane derivatives are influenced by their molecular structure and substituents. The synthesis of novel tricyclic scaffolds incorporating a fusion of a substituted pyranose ring with the seven-membered rings of diazepines suggests that these compounds can exhibit a range of properties suitable for selective derivatization . The characterization of new 3-phenyl substituted dibenzo-1,4-diazepin-1-one derivatives by IR, MS, 1H NMR, and elemental analysis further underscores the importance of detailed property analysis in understanding the behavior of these compounds .

Applications De Recherche Scientifique

Catalytic Properties and Reactions

Catalytic Olefin Epoxidation :

- Manganese(III) complexes, including those with a diazepane backbone, have been studied for olefin epoxidation reactions. The influence of the Lewis basicity of ligands on the reactivity and chemoselectivity of the catalysts was observed. In particular, the complexes showed better chemoselective catalysis for the epoxidation of certain olefins like cyclohexene and styrene over others, such as cyclooctene (Sankaralingam & Palaniandavar, 2014).

Synthesis of Diazepane Derivatives :

- The synthesis and characterization of various 1,4-diazepane derivatives have been a focus of study due to their potential applications in different fields. For instance, the synthesis and structural characterization of six 1,4-diazepanes were reported, highlighting the twisted chair conformation adopted by the seven-membered ring in these compounds (Ramirez-Montes et al., 2012).

Synthesis and Application of Diazepane Rings :

- A study presented a short, two-step approach for synthesizing diazepane or diazocane systems. This method involved a Ugi multicomponent reaction followed by an intramolecular SN2 reaction, leading to the formation of 1-sulfonyl 1,4-diazepan-5-ones and their benzo-fused derivatives (Banfi et al., 2007).

Structural and Functional Modelling

Modelling Enzyme Structures :

- Iron(III) complexes of diazepane ligands have been synthesized and studied as structural and functional models for intradiol-cleaving 3,4-PCD enzymes. These studies provide insights into the structural and reactive modeling of enzymes, which are crucial for understanding biological processes and developing biomimetic catalysts (Mayilmurugan et al., 2010).

Insight into Oxotransferases Reactivity :

- Asymmetric dioxomolybdenum(VI) model complexes of diazepane ligands have been isolated and studied as functional models for molybdenum oxotransferase enzymes. These studies contribute to understanding the mechanism of action of these enzymes and the role of metal complexes in biological systems (Mayilmurugan et al., 2011).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as benzoyl peroxide, have been found to target proteins involved in bacterial cell division .

Mode of Action

Benzoyl peroxide, a compound with a similar structure, is known to undergo homolysis, forming free radicals . These free radicals can then interact with their targets, leading to various changes .

Biochemical Pathways

It’s worth noting that similar compounds, such as benzoyl peroxide, are involved in the production of polymers .

Pharmacokinetics

It’s important to note that the stability of similar compounds under physiological conditions can impact their pharmacokinetics .

Result of Action

Similar compounds, such as benzoyl peroxide, are used to treat acne, indicating that they may have antimicrobial effects .

Action Environment

The stability of similar compounds under physiological conditions can be influenced by environmental factors .

Propriétés

IUPAC Name |

1,4-diazepan-1-yl-(3-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-11-4-2-5-12(10-11)13(16)15-8-3-6-14-7-9-15/h2,4-5,10,14H,3,6-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBXDPKVPNFWIDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N2CCCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Furylmethyl)thio]aniline](/img/structure/B1284499.png)

![[(3-Methylphenyl)methyl]hydrazine](/img/structure/B1284569.png)